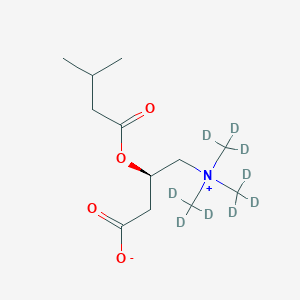![molecular formula C18H18NOP B11941262 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 254888-50-1](/img/structure/B11941262.png)
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracetic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could lead to the formation of simpler bicyclic compounds.
科学的研究の応用
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties
作用機序
The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The diphenylphosphoryl group can participate in various chemical reactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar bicyclic structure but different functional groups.
Bicyclo[4.1.0]heptenes: A class of compounds with a similar core structure but varying substituents.
Uniqueness
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
254888-50-1 |
|---|---|
分子式 |
C18H18NOP |
分子量 |
295.3 g/mol |
IUPAC名 |
7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2 |
InChIキー |
ZIWDCXWGUHABIE-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


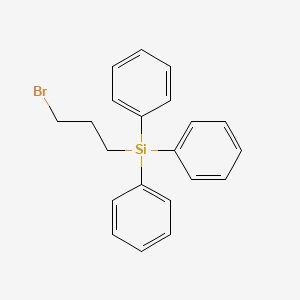
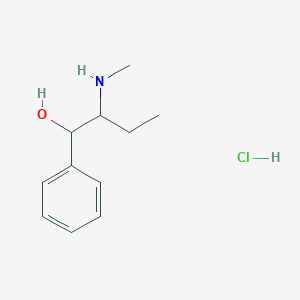

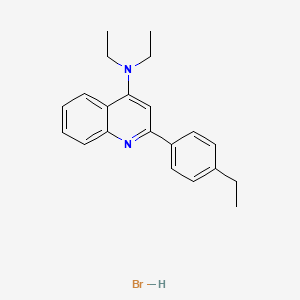
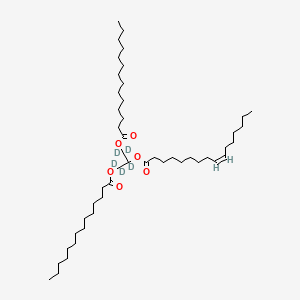



![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)



![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
